(1S)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine
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Overview
Description
1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a phenylethanamine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other reagents.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring.
Sulfonation: The oxadiazole is then sulfonated to introduce the sulfanyl group.
Final Coupling: The final step involves coupling the oxadiazole derivative with phenylethanamine to form the target compound.
Chemical Reactions Analysis
1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its antiviral and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in viral replication and cell proliferation.
Comparison with Similar Compounds
1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiadiazole ring instead of an oxadiazole ring and exhibits similar antiviral properties.
Indole Derivatives: Indole derivatives also show a wide range of biological activities, including antiviral and anticancer properties.
N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: These compounds have similar structural features and biological activities.
The uniqueness of 1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClN3OS |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
(1S)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine |
InChI |
InChI=1S/C17H16ClN3OS/c18-14-8-6-13(7-9-14)11-23-17-21-20-16(22-17)15(19)10-12-4-2-1-3-5-12/h1-9,15H,10-11,19H2/t15-/m0/s1 |
InChI Key |
RTGUCRXOIDMIDB-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)SCC3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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